N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrazine ring, a dioxino ring, and a benzo-thiazol ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Synthesis and Characterization
Research has developed synthetic methods and characterized compounds within the benzothiazole and pyrazine families. For example, studies on pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives have highlighted methods for preparing compounds with potential anticancer activities, through reactions involving ethyl 1,9-dioxo-1,2,3,4,9,10-hexahydroacridine-4-carboxylate and subsequent aromatic transformations (Bu et al., 2002). Similarly, the synthesis of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide explored reactions between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, focusing on antibacterial, antifungal, and anticancer evaluations (Senthilkumar et al., 2021).
Potential Applications
The benzothiazole and pyrazine derivatives have been explored for various applications, including antimicrobial and anticancer activities. For instance, new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moieties were synthesized, showcasing the utility of compound 1 as a versatile building block for creating bioactive molecules with potential antioxidant activities (Farag et al., 2011). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, underlining the relevance of benzamide and pyrazole frameworks in developing antiviral agents (Hebishy et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-19-10-6-11-12(22-5-4-21-11)7-13(10)23-15(19)18-14(20)9-8-16-2-3-17-9/h2-3,6-8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCTYTNQGDRSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=NC=CN=C4)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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